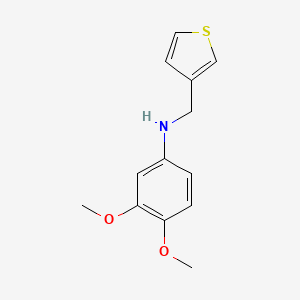
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline, also known as AINA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. AINA has been found to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline is not fully understood. However, studies have suggested that 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline exerts its antitumor effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, making it a potential candidate for drug development. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has also been found to reduce oxidative stress and inflammation in animal models, indicating its potential for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has also been found to exhibit low toxicity, making it a safer compound to work with compared to other chemicals. However, 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline.
Zukünftige Richtungen
There are several future directions for research on 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline. One area of research is the development of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline. Further studies are needed to determine the optimal dosage and administration of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline for therapeutic purposes. Additionally, the potential side effects of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline need to be thoroughly investigated.
Synthesemethoden
The synthesis of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline involves the reaction of 4-nitroaniline with acetic anhydride and imidazole in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline in its pure form. The synthesis method of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[4-(4-amino-3-nitrophenyl)imidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7(16)14-5-10(13-6-14)8-2-3-9(12)11(4-8)15(17)18/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAHZZOBXSIIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(N=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Amino-3-nitrophenyl)imidazol-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5160848.png)
![2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5160850.png)
![1'-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5160858.png)
![1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-phenylpiperazine](/img/structure/B5160866.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B5160878.png)
![3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160899.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5160900.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5160904.png)


![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160939.png)

